An In-depth Technical Guide to ATPgammaS Tetralithium Salt: Structure, Properties, and Advanced Applications
An In-depth Technical Guide to ATPgammaS Tetralithium Salt: Structure, Properties, and Advanced Applications
Executive Summary
Adenosine 5'-[γ-thio]triphosphate (ATPγS) is a paramount tool in biochemical and pharmacological research, serving as a versatile analog of Adenosine Triphosphate (ATP). By substituting a non-bridging oxygen atom with sulfur in the terminal phosphate group, ATPγS exhibits significantly reduced rates of hydrolysis by many enzymes, yet remains a competent substrate for numerous kinases. This unique characteristic enables the formation of thiophosphorylated products that are resistant to phosphatases, providing a stable molecular signature for enzymatic activity. This guide offers an in-depth exploration of the chemical structure and properties of ATPγS tetralithium salt, elucidates its core mechanisms of action, and provides detailed, field-proven protocols for its application in kinase activity assays and the study of G-protein-coupled receptor (GPCR) signaling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for mechanistic insights and assay development.
Introduction: The Strategic Importance of a Slowly Hydrolyzable ATP Analog
In the study of energy-dependent cellular processes, the ability to dissect the roles of ATP binding versus ATP hydrolysis is critical. While "non-hydrolyzable" analogs like AMP-PNP are invaluable for trapping enzymes in an ATP-bound state, they cannot serve as substrates for phosphoryl transfer reactions. ATPγS uniquely bridges this gap. It is more accurately described as a slowly hydrolyzable analog, which is a critical distinction. For many ATPases, the rate of hydrolysis is significantly retarded, allowing for the study of binding-dependent phenomena.[1] However, for protein kinases, ATPγS is an efficient substrate, enabling the transfer of a thiophosphate group (PO₃S) to a protein or peptide substrate.[2][3]
The resulting thiophosphoester bond is highly resistant to the action of most protein phosphatases. This stability is the cornerstone of its utility, effectively "trapping" the phosphorylation event and allowing for its accumulation and detection. This guide will delve into the practical applications of this principle, providing both the theoretical grounding and methodological detail required for successful experimentation.
Chemical Structure and Physicochemical Properties
The key structural difference between ATP and ATPγS lies in the γ-phosphate group, where a sulfur atom replaces one of the non-bridging oxygen atoms. This substitution alters the electronic properties and bond angles of the terminal phosphate, rendering it a poorer substrate for nucleophilic attack by water (hydrolysis) while still allowing it to be recognized by the active sites of many enzymes.[4]
The tetralithium salt form is commonly supplied to enhance stability and solubility in aqueous solutions.[5]
Caption: Comparative structures of ATP and ATPgammaS, highlighting the substitution of a γ-phosphate oxygen with sulfur.
Table 1: Physicochemical Properties of ATPγS Tetralithium Salt
| Property | Value | Source(s) |
| Synonyms | Adenosine 5'-(3-thiotriphosphate), ATP-γ-S | [5][6][7] |
| Molecular Formula | C₁₀H₁₂Li₄N₅O₁₂P₃S | [8][9][10] |
| Molecular Weight | 546.98 g/mol | [8][9][11] |
| Appearance | White to off-white solid | [6][8][11] |
| Purity | ≥85-90% (by HPLC) | [5][11][12] |
| Solubility | Soluble in water up to 50 mM | [11][12] |
| Storage | Store solid at -20°C | [9][11][12] |
Mechanism of Action: The Thiophosphate Advantage
The utility of ATPγS is rooted in two key mechanistic features: its competence as a kinase substrate and the stability of the resulting product.
-
Enzymatic Thiophosphorylation: Kinases catalyze the transfer of the terminal thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on a substrate protein. This reaction proceeds similarly to a standard phosphorylation reaction.[3]
-
Resistance to Phosphatases: The thiophosphorylated protein is a poor substrate for most protein phosphatases. The sulfur atom's larger atomic radius and different electronegativity compared to oxygen alter the geometry and charge distribution of the phosphate group, reducing its affinity for the phosphatase active site and rendering the thio-ester bond resistant to cleavage.[2] This effectively preserves the signal for downstream detection.
It is crucial to recognize that ATPγS is not inert. Some enzymes, such as the eukaryotic translation initiation factor eIF4A, can hydrolyze ATPγS at rates comparable to ATP, a finding that underscores the importance of empirical validation when assuming it to be "non-hydrolyzable".[13][14][15]
Table 2: Comparative Enzyme Kinetics of eIF4A with ATP vs. ATPγS (Data from Peck & Herschlag, 2003)
| Substrate | K_M (μM) | k_cat (min⁻¹) |
| ATP·Mg | 58 ± 11 | 0.97 ± 0.06 |
| ATPγS·Mg | 66 ± 9 | 1.0 ± 0.1 |
| Source: Peck, M. L., & Herschlag, D. (2003). RNA, 9(10), 1180–1187.[13][14][15] |
This table demonstrates that for certain enzymes, the kinetic parameters for ATP and ATPγS are nearly identical, challenging the universal assumption of slow hydrolysis and highlighting its utility as a mechanistic probe.[13][15]
Core Applications in Research & Development
Probing Kinase Activity and Substrate Discovery
One of the most powerful applications of ATPγS is in the development of non-radioactive kinase assays, which are essential for high-throughput screening in drug discovery.[3] The thiophosphate group acts as a unique chemical handle that can be specifically targeted for detection.
Caption: A generalized workflow for a thiophosphorylation-based kinase assay.
Protocol: Non-Radioactive, Homogeneous Kinase Assay
This protocol is based on the principle of thiophosphorylation followed by selective biotinylation of the introduced thiol group, enabling detection via fluorescence polarization (FP) or other streptavidin-based methods.[3]
A. Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: The buffer composition is optimized for kinase activity; Mg²⁺ is a critical cofactor for ATP binding, and EGTA chelates interfering divalent cations.
-
Enzyme: Purified protein kinase of interest.
-
Substrate: Fluorescently labeled peptide substrate (e.g., with FITC or TAMRA).
-
ATPγS Tetralithium Salt: 10 mM stock in kinase buffer (prepare fresh).
-
Biotinylation Reagent: 5 mM Iodoacetyl-LC-Biotin in DMSO. Causality: The iodoacetyl group is specifically reactive with the nucleophilic sulfur of the thiophosphate, ensuring covalent attachment of the biotin tag.[3]
-
Quench/Detection Reagent: Kinase buffer containing 5 mM DTT and a suitable concentration of Streptavidin (e.g., for FP, titrate to determine optimal concentration). Causality: DTT quenches the unreacted iodoacetyl-biotin. Streptavidin binds to the biotinylated substrate, causing a detectable change in its molecular weight and tumbling rate, which is measured by FP.[3]
B. Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the fluorescent peptide substrate (e.g., at 2x final concentration).
-
Add Inhibitors (if screening): Add 1 µL of test compound or DMSO vehicle control.
-
Initiate Reaction: Add 5 µL of kinase buffer containing the kinase and ATPγS (both at 2x final concentration). The final concentrations must be optimized, but typical starting points are 1-10 nM kinase, 100 nM substrate, and 10-100 µM ATPγS.
-
Incubation: Incubate at room temperature for 60-120 minutes. Protect from light.
-
Derivatization: Add 5 µL of the Biotinylation Reagent. Incubate for 30 minutes at room temperature.
-
Quench and Detect: Add 5 µL of the Quench/Detection Reagent. Incubate for 15-30 minutes to allow for binding to equilibrate.
-
Read Plate: Measure fluorescence polarization on a suitable plate reader. An increase in polarization indicates substrate thiophosphorylation.
Self-Validation: The protocol's trustworthiness is ensured by including critical controls:
-
No Kinase Control: Establishes the baseline FP signal.
-
No ATPγS Control: Confirms the reaction is dependent on the thiophosphate donor.
-
Positive Control: A known potent inhibitor to define the dynamic range of the assay.
Elucidating G-Protein-Coupled Receptor (GPCR) Signaling
ATPγS is a potent agonist for various P2 purinergic receptors (P2Y and P2X subtypes), which are a class of GPCRs involved in a vast array of physiological processes.[6][7][11][12] Because it is hydrolyzed more slowly than ATP, ATPγS can induce a more sustained activation of these receptors, making it an excellent tool for studying downstream signaling cascades.[6] For instance, activation of the Gq-coupled P2Y₁₁ receptor leads to the activation of Phospholipase C (PLC).[6][8]
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